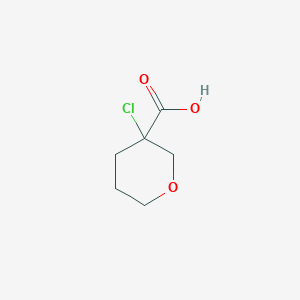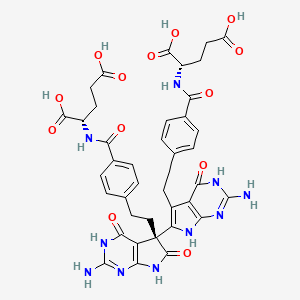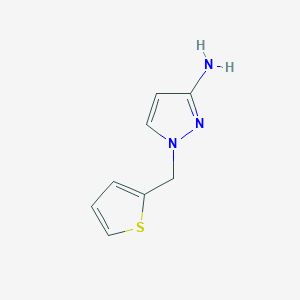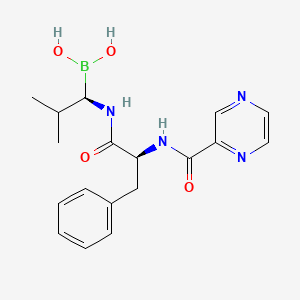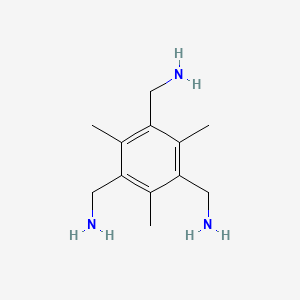
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine is an organic compound with the molecular formula C15H27N3 It is characterized by a benzene ring substituted with three methyl groups and three aminomethyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine typically involves the reaction of 2,4,6-trimethylbenzene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2,4,6-Trimethylbenzene, formaldehyde, ammonia.
Reaction Conditions: The reaction is conducted in the presence of a catalyst, such as an acid or base, at elevated temperatures.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification methods ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aminomethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amino oxides.
Reduction: Primary and secondary amines.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine involves its interaction with specific molecular targets. The aminomethyl groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The compound’s unique structure allows it to participate in diverse chemical pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine: Similar structure but with ethyl groups instead of methyl groups.
(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene)triphosphonic acid: Contains phosphonic acid groups instead of aminomethyl groups.
Uniqueness
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine is unique due to its specific substitution pattern and the presence of three aminomethyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
[3,5-bis(aminomethyl)-2,4,6-trimethylphenyl]methanamine |
InChI |
InChI=1S/C12H21N3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6,13-15H2,1-3H3 |
InChI Key |
RHJABUVWZWEUBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CN)C)CN)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



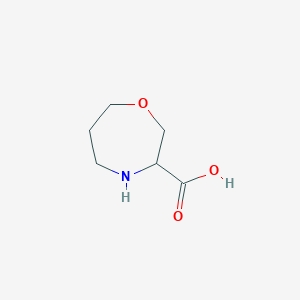

![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
![3-(4H,5H,6H-Cyclopenta[B]thiophen-2-YL)-1H-pyrazol-5-amine](/img/structure/B13062567.png)



![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13062615.png)
